4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Brand Name: Vulcanchem
CAS No.: 156732-12-6
VCID: VC0017435
InChI: InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C₂₅H₂₄N₂O
Molecular Weight: 368.5 g/mol

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

CAS No.: 156732-12-6

VCID: VC0017435

Molecular Formula: C₂₅H₂₄N₂O

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile - 156732-12-6

Description

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is a chemical compound with the molecular formula C25H24N2OC_{25}H_{24}N_2O and a molecular weight of 368.5 g/mol . It is also known by several synonyms, including 156732-12-6, 4S-4-Dibenzylamino-3-oxo-5-phenylpentanonitrile, and (4S)-4-(DIBENZYLAMINO)-3-OXO-5-PHENYLPENTANENITRILE . The compound's structure includes a pentanenitrile core with dibenzylamino and oxo-phenyl substituents .

This chemical is identified by the PubChem CID 9951171 and has been studied and referenced in various contexts, including chemical patents and research . Spectroscopic data and other identifiers are available for it, such as the CAS number 156732-12-6 and the InChIKey MYTIELGBBUTMMA-DEOSSOPVSA-N . It can be identified in chemical databases such as PubChem and ChemicalBook .

While specific details on its applications are not provided within the search results, the compound is cataloged with computed descriptors, including its IUPAC name, InChI string, and SMILES notation . These descriptors are essential for unambiguous identification and use in cheminformatics and computational chemistry .

CAS No. 156732-12-6
Product Name 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Molecular Formula C₂₅H₂₄N₂O
Molecular Weight 368.5 g/mol
IUPAC Name (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile
Standard InChI InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1
Standard InChIKey MYTIELGBBUTMMA-DEOSSOPVSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Synonyms (4S)-4-(N,N-Dibenzylamino)-5-phenyl-3-oxopentanenitrile; (S)-4-(N,N-Dibenzylamino)-3-oxo-5-phenylpentanonitrile
PubChem Compound 9951171
Last Modified Sep 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator